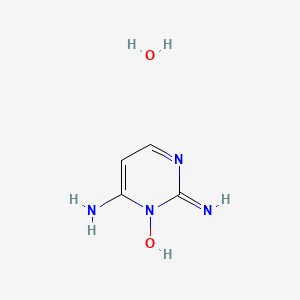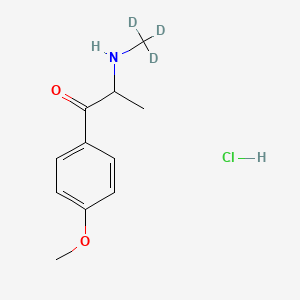![molecular formula C22H37NO2Si B13445870 1-[7-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1,2,3,4-tetrahydro-2-methyl-4-isoquinolinyl]-cyclohexanol](/img/structure/B13445870.png)
1-[7-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1,2,3,4-tetrahydro-2-methyl-4-isoquinolinyl]-cyclohexanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[7-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1,2,3,4-tetrahydro-2-methyl-4-isoquinolinyl]-cyclohexanol is a complex organic compound that features a cyclohexanol core with a substituted isoquinoline moiety. This compound is notable for its unique structural attributes, which include a tert-butyl dimethylsilyl (TBDMS) protecting group. The presence of the TBDMS group is significant in organic synthesis, as it provides stability and protection to reactive hydroxyl groups during various chemical reactions.
Méthodes De Préparation
The synthesis of 1-[7-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1,2,3,4-tetrahydro-2-methyl-4-isoquinolinyl]-cyclohexanol involves multiple steps, typically starting with the preparation of the isoquinoline derivative. The process includes:
Formation of the Isoquinoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the isoquinoline ring.
Introduction of the TBDMS Group: The hydroxyl group on the isoquinoline derivative is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine.
Coupling with Cyclohexanol: The protected isoquinoline derivative is then coupled with cyclohexanol under suitable conditions to form the final product.
Analyse Des Réactions Chimiques
1-[7-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1,2,3,4-tetrahydro-2-methyl-4-isoquinolinyl]-cyclohexanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like PCC (pyridinium chlorochromate) to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the silyl-protected hydroxyl group, leading to the formation of different derivatives.
Deprotection: The TBDMS group can be removed using fluoride ions (e.g., TBAF - tetrabutylammonium fluoride) to yield the free hydroxyl compound.
Applications De Recherche Scientifique
1-[7-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1,2,3,4-tetrahydro-2-methyl-4-isoquinolinyl]-cyclohexanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of advanced materials.
Mécanisme D'action
The mechanism of action of 1-[7-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1,2,3,4-tetrahydro-2-methyl-4-isoquinolinyl]-cyclohexanol involves its interaction with specific molecular targets. The TBDMS group provides stability, allowing the compound to interact with enzymes or receptors without premature degradation. The isoquinoline moiety can engage in π-π interactions with aromatic residues in proteins, influencing biological pathways.
Comparaison Avec Des Composés Similaires
Similar compounds include other silyl-protected isoquinoline derivatives and cyclohexanol derivatives. Compared to these compounds, 1-[7-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1,2,3,4-tetrahydro-2-methyl-4-isoquinolinyl]-cyclohexanol is unique due to its specific combination of a cyclohexanol core and a silyl-protected isoquinoline moiety. This combination provides enhanced stability and reactivity, making it a valuable intermediate in organic synthesis.
Similar Compounds
- 2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethanol
- 1,4-Bis(dimethylsilyl)benzene
- 2-(Dimethylsilyl)pyridine
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C22H37NO2Si |
|---|---|
Poids moléculaire |
375.6 g/mol |
Nom IUPAC |
1-[7-[tert-butyl(dimethyl)silyl]oxy-2-methyl-3,4-dihydro-1H-isoquinolin-4-yl]cyclohexan-1-ol |
InChI |
InChI=1S/C22H37NO2Si/c1-21(2,3)26(5,6)25-18-10-11-19-17(14-18)15-23(4)16-20(19)22(24)12-8-7-9-13-22/h10-11,14,20,24H,7-9,12-13,15-16H2,1-6H3 |
Clé InChI |
FLUNAMWTEPIREW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)OC1=CC2=C(C=C1)C(CN(C2)C)C3(CCCCC3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-Chloro-4-[4-methyl-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-2-yl]phenyl]-1,2,4-triazole](/img/structure/B13445791.png)
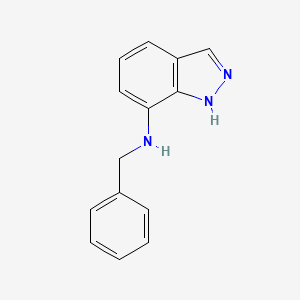
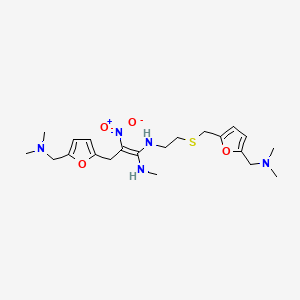
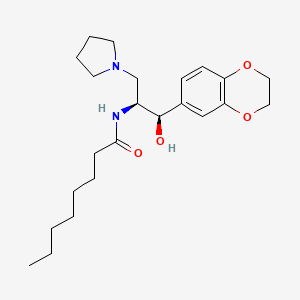

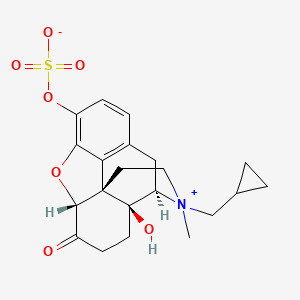
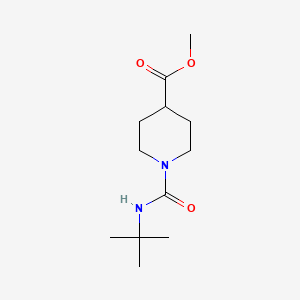
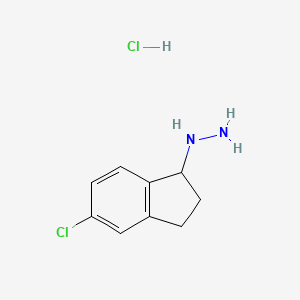
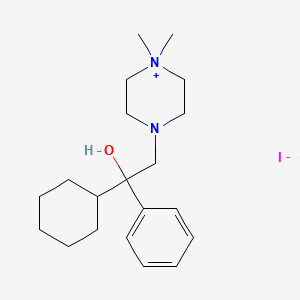
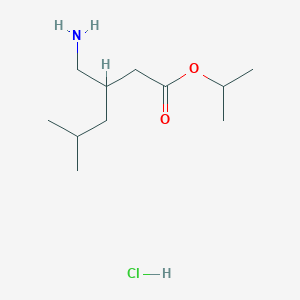

![2,2,3,3-Tetrafluoro-3-[1,1,2,2-tetrafluoro-2-(fluorosulphonyl)ethoxy]propanoyl fluoride](/img/structure/B13445843.png)
